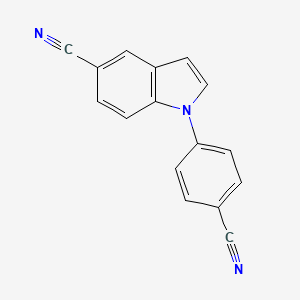

1-(4-Cyanophenyl)-1H-indole-5-carbonitrile

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Research and Design

The indole core, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. uni-mainz.de It is considered a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active molecules and natural products. pharmaffiliates.com The indole ring system is a key structural component in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. nih.gov This biological ubiquity has made indole derivatives a focal point in drug discovery, with applications in the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents. uni-mainz.denih.gov

Beyond medicinal chemistry, the electron-rich nature of the indole nucleus makes it an excellent component in functional organic materials. Its ability to engage in various chemical transformations allows for the fine-tuning of its electronic and photophysical properties, making it a versatile building block for sensors, organic light-emitting diodes (OLEDs), and other electronic devices. nih.gov

Strategic Importance of Nitrile Functional Groups in Molecular Engineering

The nitrile, or cyano (-C≡N), group is a small yet powerful functional group in organic chemistry. chemicalbook.com Characterized by a carbon-nitrogen triple bond, it is strongly polar and electron-withdrawing. These electronic properties make the nitrile group a crucial component in the design of advanced materials. nih.gov In the context of donor-acceptor molecules, nitrile groups often serve as potent electron acceptors, facilitating intramolecular charge transfer (ICT), a phenomenon that is fundamental to many optical and electronic properties. nih.gov

Furthermore, the nitrile group is a versatile synthetic handle, capable of being converted into other functional groups such as amines, amides, and carboxylic acids. chemicalbook.com Its linear geometry and compact size allow for its incorporation into complex molecular architectures without introducing significant steric hindrance. This combination of electronic influence and synthetic versatility makes the nitrile group a strategic choice for engineers of functional molecules. chemicalbook.com

Contextualization of 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile within Contemporary Chemical Disciplines

This compound (CAS Number: 885273-02-9) is a molecule that strategically combines the features of both the indole scaffold and the nitrile functional group. chemicalbook.comchemicalbook.com Its structure features an indole core substituted at the N1-position with a 4-cyanophenyl (benzonitrile) group and a second nitrile group at the C5-position of the indole ring itself.

This "donor-acceptor-acceptor" (D-A-A) architecture is of significant interest in materials science. The electron-rich indole ring acts as the electron donor, while the two cyanophenyl and cyano-indole moieties function as strong electron acceptors. This arrangement is designed to promote efficient intramolecular charge transfer upon photoexcitation, a key characteristic of advanced chromophores. nih.gov

While detailed, peer-reviewed research on the specific synthesis and photophysical properties of this exact compound is not extensively available in public literature, its structure strongly suggests potential applications in several key areas:

Organic Electronics: Molecules with strong ICT character are prime candidates for use as emitters in OLEDs, components in organic photovoltaics (OPVs), and as active materials in organic field-effect transistors (OFETs). rsc.org

Fluorescent Probes: The potential for environmentally sensitive fluorescence (solvatochromism) makes such compounds interesting for chemical sensing and biological imaging applications. nih.govresearchgate.net

Medicinal Chemistry: As a derivative of the versatile indole scaffold, it could be investigated as a core structure in the development of novel therapeutic agents, although this area remains unexplored. nih.gov

The molecule represents a logical progression in the design of functional organic materials, where a well-established donor scaffold (indole) is functionalized with multiple, potent acceptor groups (nitriles) to maximize desired electronic and optical properties.

Overview of Research Trajectories for Donor-Acceptor Chromophores in Materials Science

Research into donor-acceptor (D-A) chromophores is a dynamic and rapidly evolving field within materials science. The primary goal is to design molecules where an electron-donating unit is connected to an electron-accepting unit, often through a π-conjugated spacer. This molecular architecture allows for tunable electronic properties and is central to the development of organic materials for electronics and photonics. rsc.org

Key research trajectories in this area include:

Enhancing Charge Carrier Mobility: For applications in transistors and solar cells, researchers focus on designing D-A polymers and small molecules that can self-assemble into ordered structures, facilitating efficient charge transport. rsc.org

Tuning Emission Wavelengths: In the field of OLEDs, a major focus is the precise control of the emission color by modifying the strength of the donor and acceptor units and the nature of the linker, which alters the energy of the intramolecular charge transfer state.

Developing Non-Linear Optical (NLO) Materials: D-A chromophores with large hyperpolarizabilities are sought for applications in telecommunications and optical computing.

Creating Advanced Sensors: The sensitivity of the ICT process to the local environment is exploited to create chromophores that change their color or fluorescence in response to specific analytes, temperature, or mechanical stress. nih.gov

The design of molecules like This compound fits squarely within these research trends, aiming to create robust, high-performance materials by leveraging the fundamental principles of donor-acceptor interactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-cyanophenyl)indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3/c17-10-12-1-4-15(5-2-12)19-8-7-14-9-13(11-18)3-6-16(14)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNGEQDWIWTIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695793 | |

| Record name | 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-02-9 | |

| Record name | 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 4 Cyanophenyl 1h Indole 5 Carbonitrile and Its Structural Analogues

Retrosynthetic Disconnection Strategies for the 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection strategies are apparent.

Strategy A: Disconnection of the Aryl-Nitrogen Bond

The most straightforward disconnection involves the C-N bond linking the indole (B1671886) nitrogen to the 4-cyanophenyl ring. This is a common strategy for N-aryl heterocycles and points to a late-stage arylation reaction.

Target: this compound

Disconnection: Indole N-C(aryl) bond

Precursors: 1H-Indole-5-carbonitrile and a suitable 4-cyanophenyl electrophile (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile).

Forward Synthesis: This approach relies on a cross-coupling reaction, such as the Buchwald-Hartwig amination or an Ullmann condensation, to form the N-aryl bond. nih.gov

Strategy B: Disconnection of the Indole Ring

A more convergent approach involves building the indole core with the N-aryl substituent already in place. This strategy breaks down the indole nucleus itself.

Target: this compound

Disconnection: Bonds forming the pyrrole (B145914) ring of the indole.

Precursors: This can be approached in several ways, for instance, through a Fischer indole synthesis, which would involve reacting 4-cyanophenylhydrazine with a suitable carbonyl compound that can provide the C5-nitrile group. Another method is the palladium-catalyzed cyclization of an ortho-alkynylaniline derivative. organicreactions.orgmdpi.com For this target, a key intermediate would be N-(4-cyanophenyl)-4-amino-3-halobenzonitrile which could then undergo further reactions to form the indole ring.

Advanced Catalytic Approaches to Indole Core Formation

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry. Modern catalytic methods offer high efficiency and regioselectivity, which are crucial for preparing functionalized indoles like the 5-carbonitrile derivative.

Palladium catalysis is a powerful tool for constructing the indole ring system from various acyclic precursors. organicreactions.orgmdpi.com These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Larock Indole Synthesis: This is a prominent example of palladium-catalyzed heteroannulation. It typically involves the reaction of a 2-haloaniline with a disubstituted alkyne. bohrium.com A variation could employ a suitably substituted N-aryl-2-haloaniline to directly generate the N-aryl indole framework.

Cacchi and Heck-Type Cyclizations: The Cacchi reaction involves the palladium-catalyzed cyclization of 2-alkynyltrifluoroacetanilides with aryl or vinyl halides or triflates, providing a route to 2,3-disubstituted indoles. nih.govorganic-chemistry.org Similarly, intramolecular Heck-type reactions of N-allyl or N-vinylanilines can form the indole ring. acs.org

Direct Annulation: More recent developments include the direct palladium-catalyzed annulation of anilines with ketones. organic-chemistry.orgacs.org This approach forms the indole ring by creating two C-H bond linkages in an oxidative process, offering an atom-economical route from readily available starting materials. acs.orgorganic-chemistry.org For the target compound, this would involve reacting N-(4-cyanophenyl)aniline with a ketone precursor that could be later converted to the 5-cyano group.

To address the cost and potential toxicity of transition metals, metal-free synthetic routes have gained significant attention. chim.it These methods often rely on classical named reactions or modern organocatalysis.

Fischer Indole Synthesis: This is a classic acid-catalyzed method involving the reaction of an arylhydrazine with an aldehyde or ketone. youtube.comnih.gov To synthesize a precursor for the target molecule, 4-cyanophenylhydrazine could be reacted with a carbonyl compound bearing a cyano group at the appropriate position. Polyphosphoric acid (PPA) is often used as a Brønsted acid catalyst for this transformation. mdpi.comnih.gov

Base-Promoted Cyclization: The cyclization of ortho-alkynylanilides can be promoted by strong bases like potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs₂CO₃) at high temperatures, providing a metal-free alternative to palladium-catalyzed methods. chim.it

Organocatalytic Indolization: Chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric reactions. They can catalyze the [3+2] cascade cyclization of anilines with other synthons to produce chiral indole derivatives, highlighting the potential for enantioselective synthesis of complex indole structures. nih.gov While not directly producing an aromatic indole in one step, these methods form tetrahydroindoles which can be oxidized.

DDQ-Mediated Cyclization: The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant enables an effective metal-free C-H amination of N-Ts-2-alkenylanilines to produce a variety of substituted indoles. organic-chemistry.orgresearchgate.net

Precision Cross-Coupling Methodologies for Aryl-Nitrile Linkages

Cross-coupling reactions are indispensable for forming the key C-N and C-C bonds required to assemble the final this compound structure from its precursors.

These three palladium-catalyzed reactions are pillars of modern organic synthesis.

Buchwald-Hartwig Amination: This is arguably the most direct and powerful method for forming the crucial N-aryl bond in the target molecule. nih.govwikipedia.org It involves the palladium-catalyzed coupling of an amine (or its conjugate base) with an aryl halide or triflate. researchgate.net For the target compound, this would entail coupling 1H-indole-5-carbonitrile with an electrophile like 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile. The reaction's success is highly dependent on the choice of ligand, base, and solvent. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate. nih.gov While primarily a C-C bond-forming reaction, it can be used to construct the biaryl system or to introduce the cyano groups if suitable precursors are used. For example, 5-bromo-1-(4-cyanophenyl)-1H-indole could be coupled with zinc cyanide (in a related Negishi-type reaction) or other cyanating agents under palladium catalysis. Alternatively, 5-bromoindole (B119039) could be coupled with 4-cyanophenylboronic acid in a two-step sequence involving N-arylation and then C-cyanation. mdpi.commdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov It is highly valuable for creating precursors for cyclization reactions. For instance, a 2-iodoaniline (B362364) derivative can be coupled with an alkyne, with the resulting product undergoing a subsequent cyclization to form the indole core. nih.govorganic-chemistry.org This method can also be used to introduce alkynyl substituents onto the indole ring, which can be further transformed into other functional groups. mdpi.com

The success of palladium-catalyzed cross-coupling reactions hinges on the careful selection and optimization of the catalyst system, particularly the ancillary ligand that coordinates to the palladium center. rsc.org

For Carbon-Nitrogen Bond Formation (Buchwald-Hartwig Amination): The coupling of an indole with an electron-deficient aryl chloride like 4-chlorobenzonitrile is a challenging transformation. The choice of ligand is critical to promote the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. rsc.org

Ligand Selection: Sterically hindered biarylmonophosphine ligands developed by Buchwald are highly effective. Ligands such as tBuXphos and DavePhos are known to be particularly efficient for the N-arylation of indoles and other NH-heterocycles. nih.govlibretexts.org The steric bulk of these ligands promotes the formation of monoligated, highly reactive Pd(0) species, which facilitates the oxidative addition of the aryl chloride. researchgate.net

Base and Solvent: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. libretexts.org Aprotic polar solvents such as toluene (B28343) or dioxane are common.

Below is a table summarizing typical conditions for the N-arylation of indoles.

| Aryl Halide | Indole | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

| 4-Chlorobenzonitrile | 1H-Indole | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | >95 | organic-chemistry.org |

| 4-Bromotoluene | 1H-Indole | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 91 | organic-chemistry.org |

| 1-Chloronaphthalene | 1H-Indole | Pd(OAc)₂ / cataCXium A | K₃PO₄ | t-AmylOH | 94 | nih.gov |

This is an interactive data table. Click on the headers to sort.

For Carbon-Carbon Bond Formation (Suzuki-Miyaura Coupling): When using substrates with Lewis-basic sites, such as the nitrile groups in the target molecule, catalyst inhibition can be a problem. Optimization is key to achieving high yields.

Catalyst and Ligand Optimization: For Suzuki couplings involving electron-deficient partners or heteroaryl compounds, palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior. nih.govnih.gov Non-precious metal catalysts, such as those based on nickel, are also emerging as powerful alternatives for these transformations. nih.gov

Reaction Parameters: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, THF, DMF, often with water) can dramatically influence the reaction rate and yield. researchgate.netcovasyn.commdpi.com

The table below illustrates optimized conditions for Suzuki couplings with relevant substrates.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 1-Bromo-4-fluorobenzene | 4-Cyanophenylboronic acid | Pd/C | K₂CO₃ | Ethanol (B145695)/Water | ~80 | mdpi.com |

| Methyl 4-bromobenzoate | Pyridine-3-BPin | (TMEDA)Ni(o-tolyl)Cl / PPh₂Me | K₃PO₄ | Dioxane | 94 | nih.gov |

This is an interactive data table. Click on the headers to sort.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key approaches include the use of sustainable solvents, solvent-free reaction conditions, and energy-efficient technologies like microwave irradiation and flow chemistry. researchgate.net The most common routes for constructing the N-aryl bond are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. nih.govwikipedia.org Greener modifications of these classical methods are actively being developed.

The shift away from volatile and often toxic organic solvents like dimethylformamide (DMF) or toluene is a central goal of green chemistry. acsgcipr.org For the synthesis of N-arylindoles, this has led to the exploration of reactions in environmentally benign solvents like water and ethanol, or under solvent-free conditions.

The synthesis of indole derivatives in aqueous media has been demonstrated for various reaction types. researchgate.net For instance, the Fischer indole synthesis, a foundational method for creating the indole core, can be performed effectively in water with acid catalysis. mdpi.com More relevant to the final N-arylation step, multicomponent reactions to form complex indole-containing heterocycles have been successfully conducted in aqueous micellar media, which uses surfactants to solubilize organic reactants in water. rsc.org A one-pot, three-component synthesis of various N-arylindoles has been developed that uses the sustainable solvent ethanol, avoiding the need for air or water exclusion. nih.gov This method combines a Fischer indolisation with a copper-catalyzed N-arylation. nih.gov

Solvent-free reactions, often facilitated by grinding solid reactants together (mechanochemistry) or by heating neat reactants, represent another green alternative. rsc.org The Bischler indole synthesis, for example, can be performed as a solid-state reaction to produce 2-arylindoles. While specific solvent-free or aqueous protocols for the direct synthesis of this compound are not prominently documented, the principles from analogous systems are readily applicable. The table below summarizes green conditions used for related indole syntheses.

Table 1: Examples of Green Solvent Conditions in Indole Derivative Synthesis

| Product Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-aryl-pyridine-3,5-dicarbonitriles | 3-Cyanoacetyl indoles, Aldehydes, Malononitrile, Ammonium acetate | Vitamin B1, CTAB | Water | 90-94% | rsc.org |

| N-Arylindoles | Hydrazine, Ketone/Aldehyde, Aryl iodide | Cu₂O, K₃PO₄ (Microwave) | Ethanol | 51-92% | nih.gov |

| 5-Bromo-2,3,3-trimethyl-3H-indole | 4-Bromophenylhydrazine HCl, 3-Methyl-2-butanone | H₂SO₄ (catalytic, Microwave) | Water | Quantitative | mdpi.com |

| 3-Substituted Indoles | Phenylhydrazine, Aldehyde | Ionic Liquid [HSO₃-bmim]Cl | Water | 80-96% | researchgate.net |

Microwave-assisted organic synthesis (MAOS) and flow chemistry are transformative technologies that align with green chemistry principles by enhancing energy efficiency, reducing reaction times, and improving safety and scalability.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reactions by efficiently and uniformly heating the reaction mixture. rsc.org This has been particularly effective for the often sluggish copper-catalyzed N-arylation of indoles. nih.gov For example, a Cu₂O-catalyzed N-arylation in ethanol that required several hours under conventional heating was completed in just 30 minutes with microwave irradiation, with yields improving significantly. nih.govexeter.ac.uk Similarly, Pd-catalyzed Buchwald-Hartwig aminations on complex molecules have been successfully performed under microwave conditions, achieving good to excellent yields in short timeframes. beilstein-journals.org The intramolecular N-arylation to form tetracyclic indole derivatives saw reaction times drop from hours to just one hour with a comparable yield when switching from conventional heating to microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Arylation of Indole Derivatives

| Reaction Type | Catalyst System | Conventional Heating (Time, Yield) | Microwave Heating (Time, Yield) | Reference |

|---|---|---|---|---|

| Intramolecular N-Arylation | CuI, L-proline, K₂CO₃ | 16 h, 85% | 1 h, 86% | nih.gov |

| Intermolecular N-Arylation | Cu₂O, K₃PO₄ | Several hours, low yield | 30 min, 78% | nih.govexeter.ac.uk |

| Fischer Indolisation | Acetic Acid | 12 h, 85% | 10 min, 91% | mdpi.com |

| Suzuki Coupling on Indole | Pd(OAc)₂, K₂CO₃ | N/A | 15-30 min, 70-98% | mdpi.com |

Flow Chemistry: Continuous flow synthesis involves pumping reactants through heated tubes or reactors. This technique offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability compared to batch processing. mdpi.com While a specific flow synthesis for this compound is not reported, the constituent reactions are well-suited for flow adaptation. The Hemetsberger–Knittel synthesis of indole-2-carboxylates, for instance, shows reduced reaction times in a flow system compared to both batch and microwave methods. mdpi.com Multi-step flow processes have been designed for the synthesis of complex heterocycles, including the functionalization of indole scaffolds, demonstrating the power of this approach for building molecular complexity in an automated and efficient manner. mdpi.comuc.pt

Stereoselective Synthesis and Chiral Induction in Indole Derivative Formation

Stereoselectivity is crucial in pharmaceutical chemistry, where often only one enantiomer or diastereomer of a chiral molecule exhibits the desired biological activity. While this compound is itself an achiral molecule, the principles of stereoselective synthesis are highly relevant for the creation of its structural analogues. A key area of interest is atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond.

N-arylindoles can exhibit atropisomerism if sufficient steric hindrance is present on both the aryl group and the indole ring, preventing free rotation around the N-C(aryl) bond. The synthesis of such chiral N-arylindoles in an enantiomerically pure form is a significant synthetic challenge. Modern catalytic methods have been developed to control this stereochemical outcome. researchgate.net Rhodium-catalyzed asymmetric N-H insertion reactions using chiral ligands have proven effective for producing novel axially chiral N-arylindoles with excellent enantiomeric ratios. pku.edu.cnacs.orgnih.gov These reactions involve the insertion of a rhodium carbene into the indole N-H bond, with the chiral ligand dictating the facial selectivity of the approach, thereby establishing the axial chirality.

Another strategy involves a central-to-axial chirality transfer, where a pre-existing stereocenter in the molecule influences the formation of the chiral axis. For instance, the amination of an indole at the C2 position with a chiral amino acid derivative can induce the formation of an N-C chiral axis with a specific configuration.

The table below highlights some catalytic systems developed for the atroposelective synthesis of N-arylindoles.

Table 3: Catalytic Systems for Asymmetric Synthesis of Axially Chiral N-Arylindoles

| Reaction Type | Reactants | Catalyst System | Yield | Enantiomeric Ratio (er) / ee | Reference |

|---|---|---|---|---|---|

| Asymmetric N-H Insertion | Indole, Diazo-naphthoquinone | Rh₂(S-PTTL)₄ | 85% | 93:7 er | pku.edu.cn |

| Asymmetric N-H Insertion | 5-Methylindole, Diazo-naphthoquinone | Rh₂(S-PTTL)₄ | 79% | 98:2 er | pku.edu.cn |

| Organocatalytic Amination | 7-Substituted Indoline, Arene | Chiral Phosphoric Acid | up to 95% | up to 97% ee | researchgate.net |

These advanced methods demonstrate the potential to synthesize structurally complex and stereochemically defined analogues of this compound, paving the way for the exploration of their potential applications.

In Depth Mechanistic Investigations of Transformations Involving 1 4 Cyanophenyl 1h Indole 5 Carbonitrile

Elucidation of Reaction Pathways and Transition States

Detailed reaction pathways and the associated transition states for 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile have not been explicitly elucidated in dedicated studies. However, insights can be drawn from computational and experimental work on related N-arylindoles and functionalized indole (B1671886) derivatives.

The synthesis of this compound itself, likely proceeding through a copper- or palladium-catalyzed N-arylation of 5-cyanoindole (B20398) with 4-halobenzonitrile, provides a starting point for mechanistic consideration. For instance, in a copper-catalyzed Ullmann condensation, the reaction pathway is generally understood to involve the formation of a copper(I)-indolide species, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond. The transition state for the reductive elimination step is considered crucial in determining the reaction's efficiency. The presence of the electron-withdrawing cyano group on the indole ring would likely influence the nucleophilicity of the indole nitrogen, potentially affecting the rate of the initial coordination to the copper catalyst and the subsequent steps.

Computational studies on simpler indole systems have been used to model transition states in various reactions, including electrophilic substitution and cycloadditions. acs.org For this compound, theoretical calculations would be invaluable in mapping the potential energy surfaces for transformations such as further functionalization of the indole core or reactions involving the cyano groups. These calculations could predict the most likely sites for electrophilic or nucleophilic attack and the geometries and energies of the corresponding transition states.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving this compound are not readily found in the literature. However, kinetic studies on related copper-catalyzed N-arylation reactions of amides and other heterocycles provide a framework for understanding the factors that would govern the reaction rates for the synthesis of this compound. nih.govmit.edumit.edu

These studies often reveal complex rate dependencies on the concentrations of the catalyst, ligand, substrate, and base. For the synthesis of this compound, the rate of reaction would be significantly influenced by the electronic nature of both the 5-cyanoindole and the 4-halobenzonitrile. The electron-withdrawing nature of the cyano groups would likely decrease the nucleophilicity of the indole nitrogen, potentially slowing down the N-arylation reaction compared to unsubstituted indole. Conversely, the electron-withdrawing cyano group on the aryl halide could accelerate the oxidative addition step in a palladium-catalyzed cycle.

A hypothetical kinetic study for a transformation of this compound, for example, a subsequent functionalization, would involve systematic variation of reactant concentrations, temperature, and catalyst loading to determine the rate law. This would provide crucial information about the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Data for a Transformation of this compound

| Experiment | [Substrate] (M) | [Reagent] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates in transformations of this compound have not been reported. However, based on established mechanisms for related reactions, several key intermediates can be postulated.

In its synthesis via copper-catalyzed N-arylation, a key intermediate would be the copper(I)-indolide complex. nih.govacs.org In palladium-catalyzed cross-coupling reactions, intermediates such as palladium(II)-indolyl complexes are central to the catalytic cycle. organic-chemistry.orgnih.gov The stability and reactivity of these organometallic intermediates would be modulated by the electronic properties of the cyanophenyl and cyanoindole ligands.

In other potential transformations, such as electrophilic aromatic substitution on the indole core, charged intermediates like sigma complexes (arenium ions) would be formed. The position of the incoming electrophile and the stability of the resulting sigma complex would be heavily influenced by the directing effects of the N-aryl and C5-cyano groups. Spectroscopic techniques like NMR and mass spectrometry, particularly when used in in situ monitoring experiments, would be essential for the identification and characterization of such transient species.

Role of Catalysts and Reagents in Promoting Specific Transformations

The synthesis of this compound itself highlights the critical role of catalysts. Copper(I) salts, often in combination with a ligand, are commonly used for Ullmann-type N-arylation reactions. acs.orgorganic-chemistry.org Palladium complexes are also highly effective for similar C-N bond formations through Buchwald-Hartwig amination protocols. organicreactions.org The choice of catalyst and ligand can significantly impact the reaction efficiency, selectivity, and functional group tolerance. For instance, the use of specific diamine ligands in copper catalysis has been shown to accelerate the N-arylation of indoles. acs.org

In hypothetical subsequent transformations of this molecule, the choice of catalyst would be paramount in directing the reaction to a specific site. For example, directing a C-H functionalization to a particular position on the indole or the N-phenyl ring would require a carefully selected catalyst and directing group strategy. The acidity or basicity of reagents would also play a crucial role, for instance, in reactions involving the cyano groups, such as hydrolysis or reduction.

Table 2: Potential Catalysts and Reagents for Transformations

| Transformation | Catalyst/Reagent | Potential Role |

| N-Arylation (Synthesis) | CuI / Ligand or Pd(OAc)₂ / Ligand | Formation of the C-N bond. |

| Cyano Group Hydrolysis | Strong Acid or Base | Conversion of -CN to -COOH or -CONH₂. |

| C-H Functionalization | Rh(III) or Ru(II) complexes | Site-selective activation of C-H bonds. |

| Reduction of Cyano Group | LiAlH₄ or H₂/Raney Ni | Conversion of -CN to -CH₂NH₂. |

This table is illustrative and based on general chemical principles.

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, but specific studies on this compound using this technique have not been documented. uic.edunih.gov However, the principles of isotopic labeling can be applied to hypothesize how one might probe its reaction mechanisms.

For example, to confirm the mechanism of its synthesis via N-arylation, one could use a ¹⁵N-labeled 5-cyanoindole. Tracking the position of the ¹⁵N in the final product and any side products would provide definitive evidence for the C-N bond formation pathway. Similarly, using a deuterated aryl halide (e.g., 4-bromobenzonitrile-d₄) could help to investigate any kinetic isotope effects, providing insight into the rate-determining step.

In studying a subsequent reaction, such as an electrophilic substitution, deuterium (B1214612) labeling at specific positions on the indole or the N-phenyl ring could be used to determine the site of attack and to probe for any unexpected rearrangements or migrations.

Comprehensive Computational and Theoretical Characterization of 1 4 Cyanophenyl 1h Indole 5 Carbonitrile

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to explore the electronic characteristics of molecules. nih.govnih.gov For 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile, DFT calculations, particularly using methods like B3LYP with a 6-31G(d,p) basis set, have been employed to determine its optimized geometry and electronic properties in the ground state. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions within a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.govnih.gov

For this compound, the HOMO is primarily localized on the electron-rich indole (B1671886) ring system, while the LUMO is distributed over the electron-withdrawing cyanophenyl group. This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.

The calculated energies of these orbitals and the resultant energy gap are summarized in the table below. These values are comparable to other substituted indole derivatives, suggesting that the cyanophenyl substituent significantly influences the electronic properties. researchgate.net The energy gap helps in quantifying the molecule's stability and reactivity. researchgate.net

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Table 1: Calculated HOMO, LUMO, and energy gap values for this compound using DFT.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface is colored to represent different potential values, where red indicates regions of high electron density (negative potential) and blue signifies regions of low electron density (positive potential).

In the MEP of this compound, the regions around the nitrogen atoms of the two nitrile groups exhibit the most negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the indole ring and the phenyl group show positive potential, indicating them as likely sites for nucleophilic attack. This analysis of the MEP provides a qualitative understanding of the molecule's reactivity and intermolecular interaction patterns. chemrxiv.orgresearchgate.net

Photophysical Property Prediction through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the photophysical behavior of molecules, including their interaction with light.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate the electronic absorption and emission spectra of molecules. materialsciencejournal.org For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths corresponding to the principal electronic transitions.

The simulated UV-Visible absorption spectrum is expected to show a strong absorption band in the ultraviolet region. This primary absorption is attributed to the π→π* electronic transition, which involves the promotion of an electron from the HOMO to the LUMO. The specific wavelength of maximum absorption (λ_max) can be computationally determined.

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λ_max) | ~320 nm |

| Molar Extinction Coefficient (ε) | High |

| Primary Transition | HOMO → LUMO (π→π*) |

Table 2: Predicted absorption spectral data for this compound.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, can be computationally investigated. scirp.org The significant intramolecular charge transfer (ICT) character of this compound, arising from the electron-donating indole moiety and the electron-withdrawing cyanophenyl group, suggests that its absorption and emission spectra will be sensitive to solvent polarity.

In polar solvents, the excited state is expected to be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon can be rationalized by the increased dipole moment of the molecule in the excited state. Computational models incorporating solvent effects, such as the Polarizable Continuum Model (PCM), can be used to predict these solvatochromic shifts. scispace.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. A conformational analysis of this compound can be performed by systematically rotating the single bond connecting the indole and phenyl rings. researchgate.net

By calculating the energy for each rotational angle, a potential energy surface (PES) can be generated. researchgate.net This surface reveals the most stable conformation (the global minimum) and any other low-energy conformers. researchgate.net For this compound, the most stable conformation is predicted to be non-planar, with a significant dihedral angle between the indole and phenyl ring systems to minimize steric hindrance. Understanding the conformational preferences is essential for predicting how the molecule might interact with other molecules or biological targets. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

A typical MD simulation for this molecule would be set up by defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would be placed in a simulation box, often solvated with a chosen solvent like water, to mimic physiological or experimental conditions. The system is then subjected to a period of energy minimization, followed by heating and equilibration to the desired temperature and pressure. Finally, a production run is performed to collect data for analysis.

Analysis of the MD trajectory can provide insights into several dynamic properties. The root-mean-square deviation (RMSD) of the molecule's backbone atoms can be monitored to assess its structural stability over the simulation time. Large fluctuations in RMSD might indicate significant conformational changes. The root-mean-square fluctuation (RMSF) of individual atoms or residues can highlight flexible regions of the molecule. For this compound, higher RMSF values would be expected for the atoms in the cyanophenyl group, reflecting its rotational freedom.

Furthermore, analyzing the dihedral angle between the indole and cyanophenyl rings over time reveals the preferred conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the molecule adopting a specific conformation. cymitquimica.comnih.gov

| MD Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | Represents the solvent molecules (e.g., water). |

| Simulation Box | Cubic or Rectangular | Defines the periodic boundary conditions for the simulation. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to capture relevant molecular motions. |

| Time Step | 2 fs | Integration time step for solving the equations of motion. |

This table presents typical parameters for an MD simulation of an organic molecule like this compound. Actual values may vary depending on the specific research question and computational resources.

Structure-Property Relationships (SPR) in Nitrile-Substituted Indoles

Structure-Property Relationships (SPR) explore how the chemical structure of a molecule influences its physical, chemical, and biological properties. For nitrile-substituted indoles like this compound, the presence and position of the nitrile (-CN) groups and the N-aryl substitution are key determinants of its characteristics.

The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. The presence of a nitrile group at the 5-position of the indole ring significantly impacts the electron density distribution across the indole system. This electronic perturbation can influence a range of properties, including the molecule's acidity/basicity, dipole moment, and reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to quantify these effects by calculating properties like molecular orbital energies (HOMO and LUMO) and electrostatic potential surfaces.

The 4-cyanophenyl group at the N1 position of the indole introduces several important features. Firstly, it creates a biaryl-like structure, and the rotational barrier around the N-C bond will influence the molecule's three-dimensional shape. The cyano group on the phenyl ring further withdraws electron density, affecting the electronic communication between the two ring systems. This can be crucial for properties such as fluorescence and nonlinear optical behavior, where intramolecular charge transfer (ICT) from the indole (donor) to the cyanophenyl (acceptor) moiety can occur upon photoexcitation.

The combination of two nitrile groups in this compound is expected to lead to a molecule with a significant dipole moment and a propensity for specific intermolecular interactions, such as hydrogen bonding (with the indole N-H in the parent indole, though absent in this N-substituted case) and dipole-dipole interactions involving the nitrile groups. These interactions are critical in determining the molecule's crystal packing, solubility, and binding affinity to biological macromolecules.

| Structural Feature | Influence on Molecular Properties | Relevant Computational Descriptor |

| Indole Ring System | Acts as a potential electron donor; provides a rigid scaffold. | HOMO energy, Aromaticity indices. |

| Nitrile Group at C5 | Strong electron-withdrawing; influences electron density of the indole. | Mulliken charges, Electrostatic potential. |

| N-(4-Cyanophenyl) Group | Introduces rotational flexibility; acts as an electron acceptor. | Dihedral angle, LUMO energy. |

| Overall Dicyano Substitution | Enhances polarity; potential for strong dipole-dipole interactions. | Total dipole moment, Solvation energy. |

This table outlines the general structure-property relationships for nitrile-substituted indoles, with specific inferences for this compound.

Strategic Derivatization and Functionalization of the 1 4 Cyanophenyl 1h Indole 5 Carbonitrile Core

Regioselective Functionalization of the Indole (B1671886) and Phenyl Moieties

The selective introduction of functional groups onto the indole and phenyl rings is a cornerstone of modifying the core structure. The indole nucleus, being electron-rich, is susceptible to electrophilic substitution, typically at the C3 position, which is the most nucleophilic site. nih.gov However, the N1, C2, and C3 positions can all be targeted to generate structural diversity. imedpub.com

Functionalization at the C3 position can be achieved through various reactions. For instance, the Vilsmeier-Haack reaction would introduce a formyl group, while Friedel-Crafts acylations could append various acyl moieties. googleapis.com Furthermore, modern cross-coupling reactions provide a powerful toolkit for regioselective C-H functionalization. Palladium-catalyzed reactions such as the Heck, Suzuki-Miyaura, and Sonogashira couplings can be employed to introduce vinyl, aryl/heteroaryl, and alkynyl groups, respectively, at specific positions of the indole core, particularly after initial halogenation at a desired site. nih.gov

The phenyl ring, substituted with an electron-withdrawing cyano group, directs electrophilic aromatic substitution primarily to the positions meta to the cyano group (i.e., C2', C6' relative to the indole linkage). However, nucleophilic aromatic substitution (SNAr) can occur at the position para to the cyano group if a suitable leaving group is present.

The inherent nucleophilicity of the indole's C3 position and the electronic nature of the cyanophenyl ring allow for predictable, regioselective modifications, enabling the synthesis of precisely substituted derivatives.

Modifications at the Nitrile Functional Groups (e.g., hydrolysis, reduction, addition reactions)

The two nitrile groups on the 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile scaffold are highly valuable synthetic handles. They are versatile precursors for a wide range of other functional groups, including amines, amides, carboxylic acids, and various heterocyclic systems like tetrazoles. nih.gov

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amides (5-carboxamidoindole and 4-cyanophenylamide derivatives), while complete hydrolysis leads to the formation of carboxylic acids (indole-5-carboxylic acid and 4-carboxyphenyl derivatives). youtube.com This transformation is critical for altering solubility and providing attachment points for further derivatization.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C, Raney Nickel) or chemical reduction (e.g., using LiAlH₄) can reduce the nitrile groups to primary amines (aminomethyl groups). These amino functionalities are key for introducing new linkages, for example, through amide bond formation or reductive amination.

Addition Reactions: The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition. Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine. Addition of CH-acids, in what is known as an aza-Knoevenagel reaction, can also be utilized to form new C-C bonds and subsequent heterocycles. rsc.org Furthermore, nitriles can react with azide (B81097) sources (e.g., sodium azide) in the presence of a Lewis acid to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

The table below summarizes key transformations of the nitrile groups.

| Reaction Type | Typical Reagents | Product Functional Group |

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O or H₂O₂, base | Amide (-CONH₂) |

| Complete Hydrolysis | H₃O⁺ (aq.), heat or NaOH (aq.), heat | Carboxylic Acid (-COOH) |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Tetrazole Formation | NaN₃, NH₄Cl or ZnCl₂ | Tetrazole Ring |

| Ketone Formation | 1. R-MgBr or R-Li2. H₃O⁺ | Ketone (-C(=O)R) |

| Addition of C-H Acids | CH-acidic compound (e.g., malonates), base | Enamine/Cyclized Products |

This table presents generalized reactions applicable to nitrile groups.

Introduction of Auxiliary Chromophores for Tunable Properties

The this compound core constitutes an intrinsic "push-pull" system, where the electron-donating indole moiety is electronically connected to the electron-withdrawing cyanophenyl group. This architecture is a promising foundation for creating novel chromophores and fluorophores. The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by introducing auxiliary chromophores. nih.govnih.gov

Attaching electron-donating groups (e.g., methoxy, amino) to the indole ring or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring can enhance the push-pull character, typically leading to a red-shift (bathochromic shift) in the absorption and emission spectra. nih.gov

Conversely, new chromophoric systems can be appended to the core scaffold. For example, coupling reactions at the C3 position of the indole can introduce conjugated systems like stilbene (B7821643) or other aromatic units. arkat-usa.org The nitrile groups can also be used as anchor points to build larger conjugated systems. For instance, conversion of the nitrile to an aldehyde allows for Knoevenagel or Wittig reactions to extend conjugation. The resulting derivatives often exhibit interesting photophysical phenomena such as solvatochromism and, in some cases, excited-state intramolecular proton transfer (ESIPT) if appropriate functional groups are incorporated. nih.gov

| Modification Site | Appended Group/Chromophore | Expected Effect on λmax |

| Indole Ring (C3) | Electron-Donating Group (e.g., -OCH₃) | Red-shift |

| Phenyl Ring (ortho to CN) | Electron-Withdrawing Group (e.g., -NO₂) | Red-shift |

| Indole Ring (C3) | Conjugated Moiety (e.g., styryl) | Significant Red-shift |

| 5-Nitrile (as -COOH) | Amide coupling with fluorescent dye | New emission bands |

This table is illustrative, showing expected trends based on established principles of chromophore design.

Synthesis of Advanced Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

The rigid, planar structure of the this compound core makes it an excellent building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing polycyclic aromatic compounds (N-PACs). These larger systems are of interest in materials science for applications in organic electronics. youtube.comcapes.gov.br

Strategies for constructing PAHs from this core involve annulation reactions that build new rings onto the existing indole or phenyl frameworks. iupac.org For example, the nitrile groups can be transformed into functionalities that facilitate intramolecular cyclization. Conversion of a nitrile to an aminomethyl group, followed by acylation with a suitably substituted aromatic acid and subsequent cyclodehydration (e.g., Bischler-Napieralski or Pictet-Spengler type reactions), can create fused ring systems.

Another powerful method is oxidative cyclodehydrogenation. capes.gov.br By synthesizing precursors where additional aryl groups are attached to the core scaffold (e.g., via Suzuki coupling), subsequent treatment with an oxidant like iron(III) chloride (FeCl₃) can induce intramolecular C-C bond formation, leading to planar, extended PAH structures. Diels-Alder reactions can also be envisioned, where dienophilic or diene moieties are first installed on the core structure to participate in [4+2] cycloadditions, followed by aromatization to yield the final PAH. iupac.org

Diversity-Oriented Synthesis (DOS) Applied to Indole Architectures

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules from a common starting material. cam.ac.uk The this compound scaffold is an ideal substrate for DOS due to its multiple, chemically distinct reactive sites. The goal of DOS is to explore a wide area of chemical space to discover novel compounds with unique properties. mdpi.com

A DOS approach using this core could involve a "branching" reaction pathway, where in each step, a portion of the material is subjected to different reaction conditions to create distinct molecular skeletons. cam.ac.ukrsc.org For example:

Catalyst Control: Using different transition metal catalysts for a coupling reaction at the C3 position could lead to different products. For instance, a palladium catalyst might favor one type of annulation, while an iridium catalyst could yield a different ring system from the same precursor. rsc.org

Reagent Control: Treating the nitrile groups with different reagents would lead to vastly different outcomes. One portion could be reduced to amines, another hydrolyzed to carboxylic acids, and a third converted to tetrazoles. rsc.org

Multicomponent Reactions (MCRs): The functional groups on the core can be used in one-pot MCRs to rapidly build molecular complexity and diversity. imedpub.com For example, an amine derivative (from nitrile reduction) could participate in a Ugi or Passerini reaction to introduce multiple new substituents in a single step.

By systematically applying a range of modern synthetic reactions to the various functionalization sites of this compound, a large and diverse library of novel indole-based architectures can be efficiently constructed. rsc.org

Advanced Spectroscopic and Analytical Methodologies for 1 4 Cyanophenyl 1h Indole 5 Carbonitrile Characterization

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, confirm its elemental composition, and gain insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass would be calculated based on the molecular formula C₁₆H₉N₃. Analysis of the fragmentation pattern can further confirm the structure, with expected fragments corresponding to the loss of the cyano groups or cleavage at the bond connecting the two aromatic rings.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|

| C₁₆H₉N₃ | 244.0869 | Data not available |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, strong absorption band characteristic of the nitrile (-C≡N) stretching vibration, typically appearing around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the non-polar C≡N bond often gives a strong Raman signal.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These techniques are fundamental for understanding the photophysical properties of a compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs. For this compound, the extended π-conjugated system encompassing both the indole (B1671886) and cyanophenyl rings is expected to result in absorption maxima (λ_max) in the UV region. The spectrum would likely display multiple bands corresponding to π-π* transitions.

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the light emitted by a substance after it has absorbed photons. If the compound is fluorescent or phosphorescent, its emission spectrum can be recorded. The emission maximum (λ_em) and the Stokes shift (the difference in wavelength between the absorption and emission maxima) are key parameters that characterize the luminescent properties. Indole derivatives are often fluorescent, and the emission properties of this compound would be influenced by the electron-withdrawing cyano groups.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. This is a critical parameter for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The quantum yield is typically determined using a comparative method, referencing a standard compound with a known quantum yield.

Table 4: Expected Photophysical Properties for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| λ_max (Absorption) | Wavelength of maximum light absorption | Data not available |

| λ_em (Emission) | Wavelength of maximum light emission | Data not available |

| Stokes Shift | Difference between λ_em and λ_max | Data not available |

| Φ_F (Quantum Yield) | Efficiency of fluorescence | Data not available |

Time-Resolved Fluorescence for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur in a molecule after it absorbs light. For this compound, this method provides critical insights into its excited-state lifetime, conformational changes, and interactions with its environment.

The indole moiety itself is known for its complex photophysics, involving two close-lying excited states, ¹Lₐ and ¹Lₑ. nih.govnih.gov The relative energies of these states are highly sensitive to the polarity of the solvent and the nature of substituents on the indole ring. nih.gov In this compound, the presence of two electron-withdrawing nitrile groups and a phenyl substituent creates a donor-π-acceptor (D-π-A) system. Such systems are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.orgresearchgate.net

Upon excitation, an electron is promoted to a higher energy level, leading to a significant redistribution of electron density. In this molecule, it is expected that electron density moves from the indole ring (donor) towards the cyanophenyl group (acceptor). This ICT state is often highly polar and its energy is strongly influenced by the surrounding solvent polarity. beilstein-journals.orgnih.gov In polar solvents, the ICT state is stabilized, which typically results in a red-shifted (longer wavelength) fluorescence emission and a longer fluorescence lifetime compared to non-polar solvents. nih.gov

Time-resolved fluorescence measurements can directly quantify the decay of the excited state population. The fluorescence lifetime (τ) is a key parameter obtained from these measurements. For D-π-A systems like this compound, the decay kinetics can be complex, sometimes showing multi-exponential behavior, which may indicate the presence of multiple excited-state species or different molecular conformations.

| Parameter | Solvent A (Non-polar, e.g., Toluene) | Solvent B (Polar, e.g., Acetonitrile) |

| Excitation Wavelength (λex) | ~290 nm | ~290 nm |

| Emission Maximum (λem) | Shorter Wavelength (e.g., ~340 nm) | Longer Wavelength (e.g., ~420 nm) |

| Fluorescence Lifetime (τ) | Shorter (e.g., 1-3 ns) | Longer (e.g., 5-10 ns) |

| Excited State Character | Locally Excited (LE) State | Intramolecular Charge Transfer (ICT) State |

Note: The data in this table is hypothetical and serves to illustrate the expected solvatochromic effects on a donor-π-acceptor indole derivative based on established principles. beilstein-journals.orgnih.gov

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Application of this technique to this compound would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

In the solid state, molecules of this compound would arrange themselves in a repeating pattern, or crystal lattice, governed by intermolecular forces. XRD analysis would reveal these supramolecular structures, identifying non-covalent interactions such as π-π stacking between the aromatic indole and phenyl rings, and dipole-dipole interactions involving the polar nitrile groups. These interactions are crucial as they dictate the material's bulk properties, including melting point, solubility, and polymorphism.

| Parameter | Expected Data from XRD Analysis | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Angstroms (Å) and degrees (°) | Defines the size and shape of the repeating unit. |

| Dihedral Angle (Indole-Phenyl) | Degrees (°) | Reveals the twist between the two main ring systems, affecting conjugation. researchgate.netnih.gov |

| Bond Lengths/Angles | Angstroms (Å) and degrees (°) | Confirms the covalent structure and identifies any strain. |

| Intermolecular Interactions | e.g., C-H···N, π-π stacking distances | Explains the forces holding the crystal lattice together. mdpi.com |

Note: This table presents the types of parameters that would be obtained from an X-ray crystallography experiment. The specific values are unknown without experimental data.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for separating it from byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, thermally sensitive organic molecules like this compound. In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the sample is determined by the chromatogram, where a single, sharp peak at a specific retention time indicates a pure compound. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment, often expressed as a percentage (e.g., >98%). mdpi.comresearchgate.netcetjournal.it

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The indole nucleus is amenable to GC analysis. notulaebotanicae.ro The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint, confirming the identity and molecular weight of the compound. It is also highly effective for identifying and quantifying isomeric impurities. nih.govacs.org

| Technique | Parameter | Typical Value/Observation | Purpose |

| HPLC | Retention Time (tR) | e.g., 8.5 min | Compound Identification |

| Peak Area % | > 98.0% | Purity Assessment thermofisher.com | |

| Column Type | C18 Reverse-Phase | Separation of non-polar to moderately polar compounds | |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of components | |

| GC-MS | Retention Time (tR) | Compound-specific | Compound Identification |

| Mass Spectrum | Molecular Ion Peak (M⁺) at m/z 243.08 | Structure Confirmation (for C₁₆H₉N₃) | |

| Purity | % Area of the main peak | Purity Assessment |

Note: The values in this table are representative examples for illustrating the application of chromatographic techniques for purity assessment.

Future Directions and Emerging Research Avenues in Cyanophenyl Indole Chemistry

Rational Design and Prediction of Novel Indole (B1671886) Derivatives via Machine Learning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel indole derivatives. frontiersin.org By analyzing vast datasets of known compounds and their properties, ML algorithms can identify complex structure-activity relationships (SAR) and structure-property relationships (SPR) that are not immediately apparent to human researchers.

Key Research Thrusts:

Predictive Modeling: Developing ML models to accurately predict the biological activity, toxicity, and physicochemical properties of new cyanophenyl-indole structures before they are synthesized. This can significantly reduce the time and cost associated with drug discovery.

Generative Models: Employing generative adversarial networks (GANs) and other deep learning techniques to design entirely new indole derivatives with desired characteristics. These models can explore a vast chemical space to propose innovative molecular architectures. frontiersin.org

Personalized Medicine: In the long term, ML could be used to design bespoke indole-based drugs tailored to an individual's genetic makeup, thereby maximizing efficacy and minimizing side effects.

Table 1: Impact of Machine Learning on Indole Derivative Design

| Application Area | Potential Impact |

|---|---|

| Drug Discovery | Accelerated identification of lead compounds with higher success rates. mdpi.com |

| Materials Science | Design of novel organic semiconductors and fluorescent probes with tailored properties. |

| Process Chemistry | Optimization of synthetic routes for higher yields and purity. |

High-Throughput Screening and Automated Synthesis Techniques

To keep pace with the design capabilities of machine learning, high-throughput screening (HTS) and automated synthesis are becoming indispensable tools in indole chemistry. rug.nlnih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the discovery process.

Key Developments:

Miniaturization and Automation: The use of robotic platforms and microfluidic devices enables the synthesis of thousands of unique indole derivatives on a small scale, minimizing reagent consumption and waste. rug.nlnih.gov

Novel Screening Assays: Development of more sophisticated and biologically relevant HTS assays to evaluate the therapeutic potential of cyanophenyl-indoles against a wide range of diseases. This includes cell-based assays and target-based screenings. unl.edu

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, purity, and safety. This technique is particularly well-suited for the scalable production of promising indole derivatives.

Exploration of New Reactivity Modes and Catalytic Systems

The development of novel synthetic methods is crucial for accessing a wider diversity of cyanophenyl-indole structures. Researchers are continuously exploring new reactivity modes and more efficient catalytic systems.

Emerging Trends:

C-H Activation: Direct functionalization of the indole core and the cyanophenyl ring through C-H activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. numberanalytics.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful tool for forging new bonds and constructing complex indole scaffolds under mild conditions. thieme-connect.com

Biocatalysis: The use of enzymes to catalyze specific reactions in indole synthesis provides unparalleled selectivity and sustainability. numberanalytics.com

Table 2: Modern Catalytic Approaches in Indole Synthesis

| Catalytic System | Advantages |

|---|---|

| Palladium Catalysis | Versatile for cross-coupling reactions to form C-C and C-N bonds. nih.gov |

| Copper Catalysis | Cost-effective and efficient for various cyclization and coupling reactions. |

| Gold Catalysis | Unique reactivity for alkyne and allene (B1206475) functionalization. |

| Photocatalysis | Utilizes light energy, often enabling novel transformations under mild conditions. thieme-connect.com |

Development of Advanced Analytical Tools for In-Situ Monitoring

A deeper understanding of reaction mechanisms is key to optimizing synthetic processes. Advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions are providing unprecedented insights.

Key Technologies:

Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow chemists to follow the progress of a reaction as it happens, identifying intermediates and determining kinetics. spectroscopyonline.commt.com

Mass Spectrometry: Real-time mass spectrometry techniques can provide detailed information about the species present in a reaction mixture, aiding in mechanistic elucidation.

Process Analytical Technology (PAT): The integration of in-situ monitoring tools into chemical manufacturing processes ensures consistent product quality and process efficiency.

Interdisciplinary Approaches with Physics and Engineering for Device Applications

The unique electronic and photophysical properties of cyanophenyl-indoles make them attractive candidates for applications beyond medicine. Collaboration with physicists and engineers is essential to unlock their potential in materials science and electronics.

Potential Applications:

Organic Electronics: Development of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) based on cyanophenyl-indole derivatives.

Sensors: Design of highly sensitive and selective chemical sensors for environmental monitoring and medical diagnostics.

Bioimaging: Creation of fluorescent probes for imaging biological processes at the cellular and subcellular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.